molecular formula C9H17NO B14905438 6-Isopropoxy-2-azaspiro[3.3]heptane

6-Isopropoxy-2-azaspiro[3.3]heptane

Cat. No.: B14905438
M. Wt: 155.24 g/mol
InChI Key: RVJGGDMWYIUIOB-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-azaspiro[3.3]heptane is a bicyclic amine derivative featuring a spirocyclic scaffold with a nitrogen atom at position 2 and an isopropoxy group at position 4. This compound is of significant interest in medicinal chemistry due to its rigid three-dimensional structure, which enhances binding selectivity to biological targets such as kinases or GPCRs . It is commercially available as a hydrochloride salt (CAS: 63857-96-5 and 1638767-14-2), improving its solubility for pharmaceutical applications . Synthesis methods often involve coupling reactions, as exemplified by the use of 6-oxa-1-azaspiro[3.3]heptane in the preparation of DYRK inhibitors .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

6-propan-2-yloxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C9H17NO/c1-7(2)11-8-3-9(4-8)5-10-6-9/h7-8,10H,3-6H2,1-2H3

InChI Key

RVJGGDMWYIUIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC2(C1)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropoxy-substituted precursor with a nitrogen-containing reagent to form the spirocyclic structure. The reaction conditions often include the use of a base, such as potassium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-Isopropoxy-2-azaspiro[3.3]heptane may involve scalable synthetic routes that ensure high yield and purity. These methods often include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

6-Isopropoxy-2-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, modulating their activity. The isopropoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The spiro[3.3]heptane core is highly modular, allowing for diverse functionalization. Key derivatives and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Solubility/Stability Key Applications References
6-Isopropoxy-2-azaspiro[3.3]heptane 6-OCH(CH₃)₂ 163.65 (hydrochloride) High polarity (HCl salt) Kinase inhibitor intermediates
6-Methoxy-2-azaspiro[3.3]heptane 6-OCH₃ 163.65 (hydrochloride) Moderate hydrophilicity Early-stage drug discovery
6,6-Dimethoxy-2-azaspiro[3.3]heptane 6,6-(OCH₃)₂ 157.21 Enhanced hydrophilicity Scaffold for CNS-targeting drugs
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate 6-OH, 2-Boc 243.29 (free base) Low solubility (bulky tert-butyl) Protective intermediate
Methyl 2-azaspiro[3.3]heptane-6-carboxylate 6-COOCH₃ 269.22 (trifluoroacetate) Hydrolysis-prone (ester) Prodrug development
2-Thiaspiro[3.3]heptane hydrochloride 2-S (vs. 2-N) Not reported Higher metabolic stability Antibacterial agents

Key Observations :

  • Substituent Size and Solubility : The isopropoxy group in 6-isopropoxy-2-azaspiro[3.3]heptane provides moderate steric bulk compared to smaller methoxy groups. Its hydrochloride salt improves aqueous solubility, making it preferable for in vitro assays . In contrast, the tert-butyl derivative () exhibits poor solubility due to its hydrophobic substituent .
  • The thia analog () replaces nitrogen with sulfur, altering electronic properties and improving metabolic stability .
  • Stability : Ester-containing derivatives (e.g., methyl carboxylate in ) are prone to hydrolysis, limiting their utility in vivo unless used as prodrugs .

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